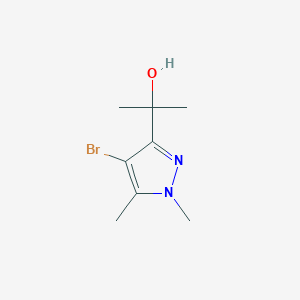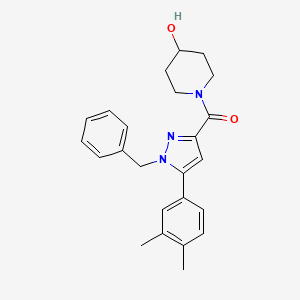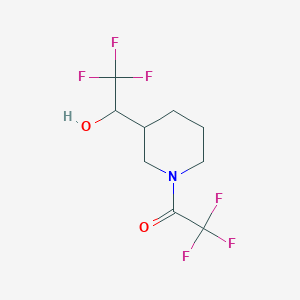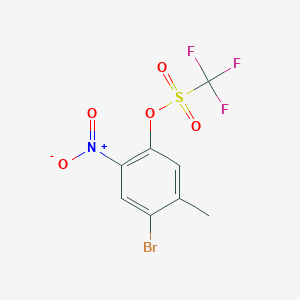
2-Chloro-1-(2-hydroxy-3-methoxyphenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(2-hydroxy-3-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C9H9ClO3 It is a chlorinated derivative of acetophenone, featuring a hydroxyl group and a methoxy group on the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Chloro-1-(2-hydroxy-3-methoxyphenyl)ethan-1-one involves the Fries rearrangement of 2-chlorophenyl acetate with aluminum chloride. This reaction is typically conducted without a solvent at temperatures ranging from 110°C to 180°C . Another method involves the reaction of 3-hydroxybenzaldehyde with ethyl chloride in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-(2-hydroxy-3-methoxyphenyl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 2-chloro-1-(2-hydroxy-3-methoxyphenyl)ethanoic acid.
Reduction: Formation of 2-chloro-1-(2-hydroxy-3-methoxyphenyl)ethanol.
Substitution: Formation of 2-azido-1-(2-hydroxy-3-methoxyphenyl)ethan-1-one or 2-thio-1-(2-hydroxy-3-methoxyphenyl)ethan-1-one.
Applications De Recherche Scientifique
2-Chloro-1-(2-hydroxy-3-methoxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used to study enzyme-catalyzed reactions involving hydroxyl and methoxy groups.
Industry: Used in the production of fine chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(2-hydroxy-3-methoxyphenyl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. For example, it can inhibit the activity of NADPH oxidase, reducing free radical generation and protecting cells from oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Hydroxy-4-methoxyphenyl)ethanone: Similar structure but lacks the chlorine atom.
1-(4-Hydroxy-3-methoxyphenyl)ethanone (Apocynin): Similar structure with the hydroxyl and methoxy groups in different positions.
Uniqueness
2-Chloro-1-(2-hydroxy-3-methoxyphenyl)ethan-1-one is unique due to the presence of the chlorine atom, which can significantly alter its reactivity and biological activity compared to its non-chlorinated analogs. This makes it a valuable compound for studying the effects of halogenation on chemical and biological properties.
Propriétés
Formule moléculaire |
C9H9ClO3 |
|---|---|
Poids moléculaire |
200.62 g/mol |
Nom IUPAC |
2-chloro-1-(2-hydroxy-3-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H9ClO3/c1-13-8-4-2-3-6(9(8)12)7(11)5-10/h2-4,12H,5H2,1H3 |
Clé InChI |
RNTRTDQNTISDFU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1O)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12854925.png)





![4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B12854960.png)
![2-(Methylsulfonyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12854974.png)




![2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(4-fluoro-phenyl)-acetamide](/img/structure/B12855001.png)
